Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate
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Overview
Description
Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate backbone, which is further substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluorobenzene and butanoic acid.
Acylation: The 5-bromo-2-fluorobenzene undergoes acylation with acetyl chloride to form 5-bromo-2-fluoroacetophenone.
Amidation: The 5-bromo-2-fluoroacetophenone is then reacted with butanoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with methanol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of high-throughput reactors to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(5-bromo-2-chlorophenyl)acetyl]amino]butanoate
- Methyl 2-[[2-(5-bromo-2-iodophenyl)acetyl]amino]butanoate
- Methyl 2-[[2-(5-bromo-2-methylphenyl)acetyl]amino]butanoate
Uniqueness
Methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-(5-bromo-2-fluorophenyl)acetyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-3-11(13(18)19-2)16-12(17)7-8-6-9(14)4-5-10(8)15/h4-6,11H,3,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWXEZVETWUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)CC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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